8-Chloro-4-phenylcinnoline

Description

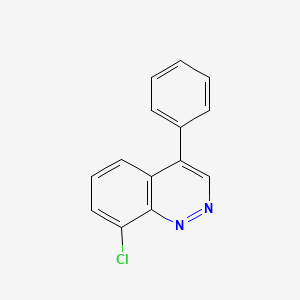

Structure

2D Structure

3D Structure

Properties

CAS No. |

90156-40-4 |

|---|---|

Molecular Formula |

C14H9ClN2 |

Molecular Weight |

240.69 g/mol |

IUPAC Name |

8-chloro-4-phenylcinnoline |

InChI |

InChI=1S/C14H9ClN2/c15-13-8-4-7-11-12(9-16-17-14(11)13)10-5-2-1-3-6-10/h1-9H |

InChI Key |

LJFHLPMUNPEYKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC3=C2C=CC=C3Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 8 Chloro 4 Phenylcinnoline

Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Nucleus

Electrophilic aromatic substitution (SEAr) on the cinnoline ring system predominantly occurs on the carbocyclic (benzene) ring. The heterocyclic part is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the diazine moiety, a behavior analogous to that of quinoline (B57606) and pyridine (B92270) where the nitrogen atom deactivates the heteroaromatic ring. pnrjournal.comrsc.org

Considering these factors:

Attack at C-5: This position is electronically favored due to being para to the chloro group. However, it experiences significant steric hindrance from the bulky phenyl group at the adjacent C-4 position.

Attack at C-7: This position is ortho to the chloro group and is less sterically hindered than C-5, making it the most probable site for electrophilic substitution.

Attack at C-6: This position is meta to the chloro group and is generally not favored.

Therefore, reactions such as nitration, halogenation, and sulfonation are predicted to yield the 7-substituted derivative as the major product.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions This table outlines the predicted outcomes for common electrophilic aromatic substitution reactions on 8-Chloro-4-phenylcinnoline based on established principles of aromatic reactivity.

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 8-Chloro-7-nitro-4-phenylcinnoline |

| Bromination | Br₂ / FeBr₃ | 7-Bromo-8-chloro-4-phenylcinnoline |

| Sulfonation | Fuming H₂SO₄ | This compound-7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 7-Acyl-8-chloro-4-phenylcinnoline |

Nucleophilic Substitution Reactions Involving the Cinnoline Ring System

The reactivity of chloro-substituted cinnolines in nucleophilic substitution reactions is highly dependent on the position of the chlorine atom. Halogens at the C-4 position are known to be highly susceptible to nucleophilic displacement because the carbon atom is activated by the adjacent nitrogen (N-1) and the N-2 atom via resonance, which can stabilize the negative charge in the Meisenheimer-like intermediate.

In contrast, the chlorine atom at the C-8 position in this compound is attached to the carbocyclic ring and is not directly activated by the ring nitrogens in the same manner. Its reactivity is more akin to that of a typical, non-activated aryl halide. Consequently, nucleophilic aromatic substitution (SNAr) at C-8 is significantly more challenging and generally requires harsh reaction conditions or the use of a metal catalyst (e.g., copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination). Nevertheless, amination of 8-chloroquinoline, a closely related isostere, has been reported, indicating that substitution at this position is feasible. wikipedia.org

Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr) This table compares the expected reactivity of the chloro group at different positions on the cinnoline ring towards nucleophiles.

| Position of Chlorine | Activating Factors | Expected Reactivity | Example Nucleophiles |

| C-4 | α to N-1, activated by resonance with both N atoms | High | R-NH₂, R-O⁻, R-S⁻ |

| C-8 | No direct resonance activation by N atoms | Low | R-NH₂ (with catalyst), R-O⁻ (harsh conditions) |

Oxidation and Reduction Chemistry of this compound

Oxidation: The cinnoline ring system contains two nitrogen atoms that can be oxidized to form N-oxides. The reaction is typically carried out using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide in acetic acid. nih.govresearchgate.net For this compound, two possible mono-N-oxides can be formed: the N-1 oxide and the N-2 oxide. The relative ratio of these products would depend on the nucleophilicity and steric accessibility of each nitrogen atom. Given that N-1 is part of the fused aromatic system, its oxidation is generally plausible. The formation of di-N-oxides is also possible under more forceful conditions. nih.gov

Reduction: The cinnoline nucleus can undergo reduction at several sites.

Reduction of the N=N Bond: The pyridazine (B1198779) portion of the ring is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Co catalysts) or transfer hydrogenation can reduce the heterocycle. nih.govnih.gov This typically leads to the formation of 1,2,3,4-tetrahydrocinnoline derivatives through the reduction of both the N=N and C=N bonds.

Selective Reduction: Milder reducing agents like sodium borohydride (B1222165) (NaBH₄), especially when enhanced with a catalyst, can selectively reduce C=N bonds. rsc.orgmdpi.comyoutube.com In the context of cinnoline, this could potentially lead to the formation of a 1,2-dihydrocinnoline by reduction of the N1=C2 imine-like bond.

Under forcing hydrogenation conditions (high pressure and temperature), the phenyl and chloro-substituted benzene (B151609) rings can also be reduced, but this requires significantly more energy.

Table 3: Potential Oxidation and Reduction Products This table summarizes the likely products from the oxidation and reduction of this compound.

| Transformation | Reagent(s) | Likely Product(s) |

| N-Oxidation | mCPBA or H₂O₂/AcOH | This compound 1-oxide and/or 2-oxide |

| Catalytic Hydrogenation | H₂ / Catalyst (e.g., Pd/C) | 8-Chloro-4-phenyl-1,2,3,4-tetrahydrocinnoline |

| Selective Reduction | NaBH₄ / Catalyst | 8-Chloro-4-phenyl-1,2-dihydrocinnoline |

Ring-Opening and Rearrangement Reactions of Cinnolines

The aromatic cinnoline ring is generally stable. However, under specific conditions, particularly photochemical activation, certain derivatives can undergo rearrangement. A notable example is the photochemical rearrangement of 2-alkylcinnolinium-4-olates, which convert to 3-alkyl-4(3H)-quinazolones upon irradiation in ethanol. researchgate.net This specific transformation highlights a pathway for isomerizing the core heterocyclic structure from a 1,2-diazine (cinnoline) to a 1,3-diazine (quinazoline).

Generalized thermal or acid-catalyzed ring-opening and rearrangement reactions for the parent cinnoline scaffold are less common compared to other heterocyclic systems. The stability of the fused aromatic system provides a significant energy barrier to such transformations.

Derivatization Strategies for Complex Cinnoline Structures

The C-8 chloro substituent on this compound serves as a versatile synthetic handle for constructing more complex molecules through metal-catalyzed cross-coupling reactions. This approach is a cornerstone of modern medicinal chemistry for scaffold derivatization. The chlorine atom can participate in a variety of palladium-catalyzed reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Key derivatization strategies include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or esters) to form biaryl or styrenyl derivatives at the C-8 position. chemicalbook.comresearchgate.net This is a robust method for introducing new aryl groups.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl functionalities. youtube.com These products can serve as intermediates for further transformations.

Heck Coupling: Reaction with alkenes to form C-8 vinylated cinnolines.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines (primary or secondary) or alcohols to form 8-amino or 8-alkoxy-4-phenylcinnoline derivatives, respectively.

These reactions provide powerful tools for modifying the this compound scaffold, enabling the synthesis of diverse libraries of compounds for various applications.

Table 4: Cross-Coupling Strategies for Derivatization at C-8 This table illustrates the application of common palladium-catalyzed cross-coupling reactions for the derivatization of this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 8-Aryl/Vinyl-4-phenylcinnoline |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 8-Alkynyl-4-phenylcinnoline |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand, Base | 8-Vinyl-4-phenylcinnoline |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand, Base (e.g., NaOt-Bu) | 8-(Dialkylamino)-4-phenylcinnoline |

Mechanistic Investigations of Chemical Transformations Involving 8 Chloro 4 Phenylcinnoline

Computational Chemistry in Reaction Pathway AnalysisThere is no available research on the computational analysis of reaction pathways for 8-Chloro-4-phenylcinnoline, including:

Potential Energy Surface Mapping for Reaction Pathways

Without access to specific research findings, data tables, and detailed mechanistic studies on this compound, the generation of a scientifically accurate and thorough article as requested is not feasible.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 8 Chloro 4 Phenylcinnoline Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional (2D) techniques, a complete connectivity map of the molecule can be constructed.

For 8-chloro-4-phenylcinnoline, the ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The protons on the phenyl ring and the cinnoline (B1195905) core will resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shift of each proton is influenced by its electronic environment, including the deshielding effects of the aromatic rings and the nitrogen atoms, as well as the electron-withdrawing nature of the chlorine atom. Spin-spin coupling between adjacent protons provides crucial information about their connectivity. For instance, the protons on the chlorinated benzene (B151609) ring portion of the cinnoline core would exhibit coupling patterns (e.g., doublets, triplets) that reveal their relative positions.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. Carbons bonded to electronegative atoms like nitrogen and chlorine will appear at a lower field (higher ppm values). Quaternary carbons (those without attached protons) are typically weaker in intensity. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic structure of this compound.

To definitively assign each proton and carbon signal, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. A COSY spectrum would reveal ¹H-¹H coupling networks, confirming the arrangement of protons on the aromatic rings. An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms, while an HMBC spectrum shows correlations between protons and carbons over two to three bonds, allowing for the complete assembly of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C3 | ~8.5-8.8 | Singlet | ~145-150 |

| C5 | ~7.8-8.1 | Doublet | ~125-130 |

| C6 | ~7.5-7.8 | Triplet | ~128-132 |

| C7 | ~7.6-7.9 | Doublet | ~130-135 |

| C8 | - | - | ~135-140 (C-Cl) |

| Phenyl-C2'/C6' | ~7.6-7.9 | Multiplet | ~128-131 |

| Phenyl-C3'/C5' | ~7.4-7.6 | Multiplet | ~129-132 |

| Phenyl-C4' | ~7.4-7.6 | Multiplet | ~130-133 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition with great confidence. nih.govnih.gov For this compound (C₁₄H₉ClN₂), the expected exact mass can be calculated and compared to the experimental value. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (in an approximate 3:1 ratio), the molecular ion peak will appear as two peaks separated by two mass units (M⁺ and M+2), with a characteristic intensity ratio of about 3:1. miamioh.edu

Electron ionization (EI) is a common technique that causes fragmentation of the molecular ion. chemguide.co.ukwikipedia.org The analysis of these fragmentation patterns provides valuable structural information. For this compound, predictable fragmentation pathways include:

Loss of a chlorine radical: [M-Cl]⁺

Loss of N₂: [M-N₂]⁺

Loss of HCl: [M-HCl]⁺

Cleavage of the phenyl group: [M-C₆H₅]⁺ or the detection of the C₆H₅⁺ fragment.

Loss of HCN: A common fragmentation for nitrogen-containing heterocycles.

The relative abundance of these fragment ions helps to piece together the structure and corroborate the assignments made by NMR. libretexts.orglibretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Notes |

|---|---|---|

| 240 | [C₁₄H₉³⁵ClN₂]⁺ | Molecular Ion (M⁺) |

| 242 | [C₁₄H₉³⁷ClN₂]⁺ | M+2 isotope peak |

| 205 | [C₁₄H₉N₂]⁺ | Loss of Cl radical |

| 212 | [C₁₄H₉Cl]⁺ | Loss of N₂ |

| 163 | [C₈H₄ClN]⁺ | Loss of phenyl group (C₆H₅) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique is the gold standard for unambiguous structure determination, providing definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

The resulting crystal structure would confirm the planarity of the cinnoline and phenyl rings and reveal the dihedral angle between them. mdpi.com It would also provide precise measurements of all bond lengths, such as the C-Cl, C-N, C=N, and aromatic C-C bonds. Furthermore, the packing of the molecules in the crystal lattice can be studied, revealing any significant intermolecular interactions like π-π stacking or C-H···N interactions, which govern the solid-state properties of the compound. researchgate.net

Table 3: Illustrative Crystallographic Data from a Related Heterocyclic Compound Note: This data is for an analogous compound, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, and is presented for illustrative purposes only. nih.gov

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 9.328 |

| b (Å) | 11.043 |

| c (Å) | 12.350 |

| α (°) | 73.298 |

| β (°) | 70.57 |

| γ (°) | 77.22 |

| Volume (ų) | 1137.8 |

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for isolating it from reaction mixtures or separating it from closely related analogues. nih.gov High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods used. nih.gov

For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method for purity assessment. A C18 (octadecylsilyl) column is typically used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. lew.ro A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of components with different polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance. The purity is determined by the percentage of the total peak area that corresponds to the main product peak.

TLC is a rapid and cost-effective technique for monitoring the progress of a reaction and for preliminary purity checks. mdpi.com A silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) serves as the mobile phase. The compound's retention factor (Rf value) is a characteristic property under specific conditions. Visualization of the spots can be done under UV light.

Other Spectroscopic Methods (e.g., UV-Vis, IR, Raman) for Electronic and Vibrational Analysis

Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy provide complementary structural information regarding the electronic and vibrational properties of the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its extended π-conjugated system. These absorptions arise from π → π* and n → π* electronic transitions. The phenyl and cinnoline moieties will contribute to intense absorption bands, typically in the 250-400 nm range. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the solvent polarity.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. Specific functional groups and bonds vibrate at characteristic frequencies. For this compound, key expected vibrational bands include: mdpi.comnih.goviosrjournals.org

Aromatic C-H stretching: Typically above 3000 cm⁻¹.

C=C and C=N stretching: In the 1500-1650 cm⁻¹ region. These are characteristic of the aromatic and heterocyclic rings.

C-Cl stretching: A strong band is expected in the 1000-700 cm⁻¹ region.

Aromatic C-H out-of-plane bending: In the 900-650 cm⁻¹ region, the pattern of which can give clues about the substitution pattern on the aromatic rings.

Raman spectroscopy is often complementary to IR, particularly for symmetric vibrations and C=C bonds in aromatic systems. nih.gov

Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=N Stretch | 1650-1550 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-Cl Stretch | 1000-700 | Strong (IR) |

| C-H Out-of-Plane Bend | 900-675 | Strong (IR) |

Theoretical and Computational Studies of 8 Chloro 4 Phenylcinnoline

Molecular Docking and Intermolecular Interaction Predictions with Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as 8-Chloro-4-phenylcinnoline, might interact with a biological target, typically a protein or enzyme.

The cinnoline (B1195905) scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have been shown to interact with a wide range of biological targets. researchgate.netwisdomlib.org Molecular docking studies on various cinnoline derivatives have revealed their potential as inhibitors for several key enzymes involved in disease.

Tubulin Polymerization Inhibition: Recent studies have identified novel cinnoline derivatives as potential inhibitors of tubulin polymerization, a key target in cancer chemotherapy. elsevierpure.comnih.govresearchgate.net Docking simulations of these derivatives into the colchicine (B1669291) binding site of β-tubulin have shown that the cinnoline scaffold can establish critical interactions. These interactions typically involve hydrogen bonds with residues like Thr353 and hydrophobic interactions with residues such as Cys241, Leu248, Ala250, Val318, and Ile378. elsevierpure.comnih.gov The predicted binding affinities are often in the nanomolar range, suggesting potent inhibitory activity. elsevierpure.comnih.gov

Kinase Inhibition: Cinnoline derivatives have also been investigated as inhibitors of various protein kinases. For instance, molecular docking and 3D-QSAR studies on a series of cinnoline analogues targeting Bruton's tyrosine kinase (BTK) have been performed. nih.gov These studies help to understand the structural requirements for binding to the kinase active site, highlighting the importance of specific substitutions on the cinnoline ring to enhance potency and selectivity. nih.gov Docking of these compounds into the BTK active site (PDB ID: 3GEN) has revealed key hydrogen bonding and hydrophobic interactions that govern their inhibitory activity. nih.gov

Antibacterial Targets: As antibacterial agents, cinnoline derivatives have been docked against targets like DNA gyrase and dihydrofolate reductase (DHFR). researchgate.net DNA gyrase is a crucial bacterial enzyme involved in DNA replication. ijprajournal.com Docking studies have shown that cinnoline compounds can fit into the ATP-binding site of the GyrB subunit, exhibiting favorable binding energies comparable to or better than standard antibiotics like Ciprofloxacin. researchgate.net

Table 2: Representative Molecular Docking Results for Cinnoline Derivatives Against Various Targets (Note: This table aggregates findings from different studies on various cinnoline derivatives to illustrate the potential interactions of the scaffold. Data for this compound is not specifically available.)

| Cinnoline Derivative Class | Molecular Target | PDB ID | Predicted Binding Affinity / Score | Key Interacting Residues (Predicted) |

| Benzo[h]cinnolines | β-Tubulin | 1SA0 | Ki = 0.5 nM | Cys241, Leu248, Ala250, Val318 |

| 4-Aminocinnoline-3-carboxamides | BTK | 3GEN | - | (Not specified) |

| 4-Methyl-3-acetylcinnolines | DNA Gyrase (E. coli) | 1KZN | -7.5 to -9.0 kcal/mol | Asp73, Asn46, Gly77 |

| 4-Methyl-3-acetylcinnolines | Dihydrofolate Reductase | 4KJV | -7.0 to -8.5 kcal/mol | (Not specified) |

Data is conceptually derived from findings presented in related research. elsevierpure.comnih.govresearchgate.netnih.govresearchgate.net

Structure-Property Relationships (SPR) through Computational Modeling

Structure-Property Relationships (SPR) and their subset, Quantitative Structure-Activity Relationships (QSAR), are computational modeling techniques used to correlate the chemical structure of a compound with its physicochemical properties or biological activity. These models are invaluable for predicting the properties of new compounds and for optimizing lead compounds in drug discovery.

For cinnoline derivatives, QSAR studies have been successfully applied to understand the structural features that govern their biological activities.

Antibacterial Activity: A QSAR analysis was performed on a series of cinnoline-3-carboxylic acid derivatives to determine the physicochemical parameters that influence their antibacterial activity against various bacterial strains. nih.gov Such studies typically use descriptors like hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity) to build a mathematical model that predicts activity. The results of these analyses can guide the synthesis of new derivatives with enhanced antibacterial potency by indicating whether, for example, more lipophilic or electron-withdrawing substituents are required. nih.gov

Kinase Inhibition: In the context of cancer research, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on cinnoline-based BTK inhibitors. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For the BTK inhibitors, CoMFA/CoMSIA contour maps indicated that bulky substituents at certain positions (R1 and R3) and the introduction of hydrophilic and negative electrostatic groups at another position (R1) were important for improving inhibitory activity. nih.gov This provides a clear roadmap for designing more potent inhibitors.

The general findings from these SPR studies on the cinnoline scaffold suggest that:

Lipophilicity: Often plays a significant role in antibacterial and anticancer activity, influencing the compound's ability to cross cell membranes.

Electronic Effects: The placement of electron-donating or electron-withdrawing groups at specific positions on the cinnoline ring can drastically alter the binding affinity to a target enzyme. nih.gov

Steric Factors: The size and shape of substituents determine the fit within a target's binding pocket. 3D-QSAR models are particularly useful for optimizing these interactions. nih.gov

Virtual Screening and Computational Design of Novel Cinnoline-Based Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. The cinnoline scaffold, due to its proven biological activities, is an excellent starting point for such campaigns. researchgate.netwisdomlib.org

Scaffold-Based Virtual Screening: Researchers can perform virtual screening of large compound databases (like ZINC or ChEMBL) to find molecules containing the cinnoline core or related heterocyclic systems. These "hits" can then be docked into the active site of a target protein to prioritize them for experimental testing. This approach has been successfully used for scaffolds like quinoline (B57606) (an isomer of cinnoline) to identify potential inhibitors for targets such as those in SARS-CoV-2. nih.gov

Fragment-Based and de Novo Design: Computational methods also allow for the design of novel cinnoline-based scaffolds. In fragment-based design, small molecular fragments are docked into a target's binding site, and then promising fragments are computationally linked together to form a larger, more potent molecule. The cinnoline ring itself can be considered a key fragment or scaffold upon which to build.

Furthermore, de novo design algorithms can generate entirely new molecular structures within the constraints of a target's active site. By providing the cinnoline scaffold as a starting point or a required substructure, these programs can suggest novel substitution patterns or even modifications to the ring system itself to optimize binding and other desirable properties. Studies on related quinoline scaffolds have demonstrated the power of these in silico techniques to design and optimize multi-targeted drug candidates for complex diseases like cancer. mdpi.commdpi.com The insights gained from QSAR and docking studies are crucial for guiding these design processes, ensuring that the newly designed molecules have a high probability of success. mdpi.com

Applications of 8 Chloro 4 Phenylcinnoline As a Chemical Scaffold in Non Biological/non Clinical Domains

Building Block in the Synthesis of Complex Heterocyclic Compounds

The chloro substituent on the cinnoline (B1195905) ring positions 8-Chloro-4-phenylcinnoline as a prime candidate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 8-position of the cinnoline core, leading to novel, polysubstituted heterocyclic compounds.

Stille Coupling: Similarly, this compound could serve as the halide partner in a Stille coupling reaction, reacting with an organotin compound. This method also offers a versatile route to introduce diverse organic moieties, expanding the library of accessible cinnoline derivatives.

The successful application of these reactions would establish this compound as a valuable scaffold for generating a diverse range of complex heterocyclic structures for further investigation in various chemical fields.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Potential Product Class |

| Suzuki-Miyaura Coupling | Organoboron Reagents | 8-Aryl/Heteroaryl/Alkyl-4-phenylcinnolines |

| Stille Coupling | Organotin Reagents | 8-Aryl/Heteroaryl/Alkyl-4-phenylcinnolines |

This table is illustrative of potential reactions and does not represent experimentally verified outcomes for this compound.

Exploration in Materials Science Applications (e.g., Semiconductors, Nonlinear Optical Properties)

Heterocyclic compounds with extended π-conjugated systems are often investigated for their potential in materials science. The aromatic nature of the this compound core suggests that its derivatives could exhibit interesting photophysical properties.

Semiconductors: Organic semiconductors are of great interest for applications in flexible electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By modifying the this compound scaffold through the aforementioned cross-coupling reactions, it might be possible to tune its electronic properties, such as the HOMO/LUMO energy levels, to create materials with desirable semiconducting behavior.

Nonlinear Optical (NLO) Properties: Molecules with large hyperpolarizabilities are sought after for applications in photonics and optoelectronics. The presence of a donor-acceptor system within a π-conjugated framework can lead to significant NLO responses. While this compound itself does not have strong intrinsic donor-acceptor character, derivatization could introduce such features, making the resulting compounds candidates for NLO materials. To date, no studies have been published on the material science applications of this specific compound.

Probes for Chemical Biology and Molecular Recognition Studies (Focus on Mechanism)

Fluorescent probes are invaluable tools for visualizing and understanding biological processes and molecular interactions. The cinnoline core, as a heterocyclic aromatic system, has the potential to be a fluorophore. Research on related cinnoline derivatives has shown promise in this area. For instance, a study on a 4-azidocinnoline derivative demonstrated its utility as a fluorogenic probe, where the reduction of the azide (B81097) group to an amine resulted in a significant increase in fluorescence. nih.gov

This principle could hypothetically be applied to this compound. By functionalizing the molecule at the 8-position (after displacement of the chloro group) with a recognition element and a signaling unit, it could be developed into a probe for specific analytes or to study molecular recognition events. The mechanism of action would likely involve a change in the electronic properties of the cinnoline core upon binding to the target, leading to a measurable change in its fluorescence properties. This remains a theoretical application awaiting experimental validation.

Future Directions and Emerging Research Avenues in 8 Chloro 4 Phenylcinnoline Chemistry

Development of Novel Catalytic Methods for Cinnoline (B1195905) Synthesis

The synthesis of the cinnoline scaffold has traditionally relied on classical methods such as the Richter, von Richter, and Borsche-Witte syntheses. However, modern organic synthesis is increasingly focused on the development of more efficient, selective, and sustainable catalytic methods. For a molecule like 8-Chloro-4-phenylcinnoline, future research would likely explore transition-metal-catalyzed cross-coupling reactions to construct the core structure or introduce the phenyl and chloro substituents with high precision.

Table 1: Potential Catalytic Strategies for this compound Synthesis

| Catalytic Approach | Potential Precursors | Key Advantages |

| Palladium-catalyzed Suzuki Coupling | A di-halogenated cinnoline precursor and phenylboronic acid | High functional group tolerance, mild reaction conditions. |

| Copper-catalyzed C-H Arylation | An 8-chloro-cinnoline precursor | Direct functionalization of C-H bonds, atom economy. |

| Rhodium-catalyzed Annulation | Substituted anilines and alkynes | Convergent synthesis, potential for high regioselectivity. |

These catalytic approaches offer significant advantages over traditional methods by enabling the construction of complex molecular architectures from readily available starting materials under milder conditions, often with higher yields and selectivity.

Integration with Flow Chemistry and Automated Synthesis Techniques

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in modern chemical manufacturing, offering enhanced control over reaction parameters, improved safety, and scalability. researchgate.net For the synthesis of this compound, these technologies could offer several advantages:

Precise Temperature and Pressure Control: Flow reactors allow for rapid heating and cooling, enabling reactions to be performed at temperatures and pressures not easily accessible in traditional batch reactors. soci.org

Improved Safety: The small reaction volumes inherent to flow chemistry minimize the risks associated with handling potentially hazardous reagents and intermediates. researchgate.net

Automated Optimization: Automated systems can rapidly screen a wide range of reaction conditions (e.g., catalyst loading, temperature, residence time) to identify optimal synthesis protocols. soci.org

The development of a robust flow synthesis for this compound would not only facilitate its efficient production but also enable the rapid generation of a library of analogs for structure-activity relationship studies.

Advanced Mechanistic Insights into Cinnoline Reactivity

A detailed understanding of the electronic structure and reactivity of the cinnoline core is crucial for predicting and controlling its chemical behavior. For this compound, the interplay between the electron-withdrawing chloro group at the 8-position and the phenyl group at the 4-position would significantly influence its reactivity. Advanced computational methods, such as Density Functional Theory (DFT), could be employed to:

Calculate the electron density distribution to identify sites susceptible to nucleophilic or electrophilic attack.

Model reaction pathways to elucidate the mechanisms of known and novel transformations.

Predict spectroscopic properties (e.g., NMR, UV-Vis) to aid in structural characterization.

Experimental techniques, such as in-situ reaction monitoring using spectroscopy, would provide valuable data to validate and refine these theoretical models.

Exploration of New Chemical Transformations for Cinnoline Derivatives

The functionalization of the cinnoline scaffold is key to tuning its properties for specific applications. For this compound, the chlorine atom at the 8-position serves as a versatile handle for a variety of chemical transformations, including:

Nucleophilic Aromatic Substitution (SNAr): The chloro group could be displaced by a range of nucleophiles (e.g., amines, alkoxides, thiols) to introduce new functional groups.

Transition-Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in reactions like Suzuki, Stille, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-heteroatom bonds.

The phenyl group at the 4-position could also be a site for further functionalization, although this would likely require harsher reaction conditions.

Design of Next-Generation Cinnoline Scaffolds for Specific Molecular Recognition and Material Science Innovations

The unique electronic and structural features of the cinnoline scaffold make it an attractive building block for the design of molecules with specific functions.

Molecular Recognition: By incorporating appropriate functional groups, this compound derivatives could be designed to act as receptors for specific ions or small molecules. The nitrogen atoms of the cinnoline ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions.

Material Science: The extended π-system of the cinnoline core suggests potential applications in organic electronics. Judicious modification of the this compound structure could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.